4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O4S/c1-4-11-23-17-10-7-15(12-18(17)27-13-20(2,3)19(23)24)22-28(25,26)16-8-5-14(21)6-9-16/h5-10,12,22H,4,11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZWWQFQEXQWAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a synthetic compound with significant biological activity and potential therapeutic applications. This compound belongs to the class of benzoxazepines and features multiple functional groups that contribute to its pharmacological properties.
- Molecular Formula : C22H29BrN2O3S
- Molecular Weight : 485.45 g/mol
- CAS Number : 921914-61-6
The structure of this compound includes a bromine atom, a sulfonamide group, and a tetrahydrobenzo[b][1,4]oxazepine ring system, which is crucial for its biological interactions.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities. These include:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in preclinical models, indicating its possible use in treating inflammatory diseases.
- Antimicrobial Properties : Similar compounds have demonstrated activity against a range of bacterial strains, suggesting that this compound may also possess antimicrobial effects.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Studies have focused on its binding affinity with specific enzymes and receptors that are crucial for disease progression.
- Signal Transduction Modulation : The compound may influence signaling pathways involved in cell growth and differentiation.
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of benzoxazepine derivatives. The study found that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
Case Study: Anti-inflammatory Mechanism
A recent investigation assessed the anti-inflammatory potential of related compounds in murine models. Results indicated that treatment with these compounds led to a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting a possible therapeutic role in chronic inflammatory conditions.
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions including:
- Suzuki-Miyaura Coupling : This method is employed for forming carbon-carbon bonds critical for building the complex structure.
- Functional Group Transformations : Various reactions are used to introduce the sulfonamide group and other functional moieties essential for biological activity.
Q & A
Basic Research Questions
What are the key steps in synthesizing this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions:
Formation of the benzoxazepine core : Cyclization of precursor amines or alcohols under acidic or basic conditions, often using catalysts like potassium carbonate .
Sulfonylation : Introduction of the bromobenzenesulfonamide group via nucleophilic substitution or coupling reactions. Temperature control (e.g., 0–60°C) and anhydrous solvents (e.g., DCM, DMF) are critical to avoid side reactions .
Purification : Column chromatography (silica gel, eluents like ethyl acetate/hexane) or recrystallization to isolate the product .
Optimization : Reaction kinetics studies (e.g., varying solvent polarity, temperature gradients) and monitoring intermediates via TLC or HPLC are recommended .
What analytical methods are used to confirm the structure and purity of this compound?
- NMR Spectroscopy : H and C NMR to verify substituent positions and stereochemistry .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
- HPLC/UPLC : Assess purity (>95% for biological assays) using reverse-phase columns .
- X-ray Crystallography (if crystals are obtainable): Resolve 3D conformation and hydrogen-bonding networks .
Advanced Research Questions
How does the bromo substituent influence biological activity compared to chloro/fluoro analogs?
The bromine atom’s electronegativity and steric bulk may alter target binding. For example:
- Electron-Withdrawing Effects : Bromine increases sulfonamide acidity, potentially enhancing hydrogen bonding with enzymes (e.g., carbonic anhydrase) .
- Steric Effects : Compared to smaller chloro/fluoro groups (), bromine may reduce binding affinity in sterically constrained pockets.
Methodology :- Perform structure-activity relationship (SAR) studies with halogen-substituted analogs.
- Use molecular docking to compare binding poses in target proteins (e.g., COX-2, kinases) .
How can researchers resolve discrepancies in reported solubility data for this compound?
Conflicting solubility values (e.g., "not available" in vs. DMSO solubility in ) arise from variations in experimental conditions. To resolve:
- Standardized Protocols : Measure solubility in buffered solutions (pH 7.4) and organic solvents (DMSO, ethanol) using nephelometry or UV-Vis spectroscopy .
- Thermodynamic Analysis : Calculate solubility parameters (Hansen solubility parameters) via computational tools like COSMO-RS .
How should researchers design assays to evaluate this compound’s enzyme inhibition potential?
- Target Selection : Prioritize enzymes with sulfonamide-sensitive active sites (e.g., carbonic anhydrase, thrombin) based on structural homology to analogs .
- Assay Conditions :
- Kinetic Studies : Use fluorogenic substrates or ITC (isothermal titration calorimetry) to determine values .
- Controls : Include known inhibitors (e.g., acetazolamide) and assess off-target effects via panel screening .
How can contradictory data on oxidation byproducts be analyzed?
reports oxidation with KMnO/CrO, but product stability varies. To address:
- Product Characterization : Use LC-MS/MS to identify oxidized derivatives (e.g., sulfone or hydroxylated products) .
- Computational Modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices) to guide experimental validation .
Data Contradiction and Validation
Why do some studies report conflicting biological activities for structurally similar analogs?
Variations in assay conditions (e.g., cell lines, incubation times) and purity levels (e.g., residual solvents) can skew results.
Mitigation :
- Standardized Protocols : Adhere to guidelines like OECD 423 for toxicity assays.
- Dose-Response Curves : Use at least 10 concentration points to ensure reproducibility .
Methodological Recommendations
- Synthetic Challenges : Optimize protecting groups (e.g., tert-butyloxycarbonyl) during sulfonamide introduction to prevent ring-opening side reactions .
- Biological Studies : Pair in vitro assays with in silico ADMET prediction (e.g., SwissADME) to prioritize lead candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
